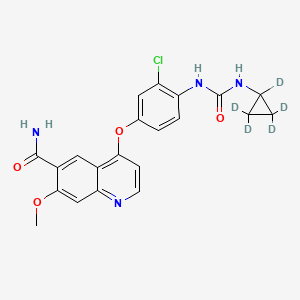
Lenvatinib-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenvatinib-d5 is a deuterated form of lenvatinib, a receptor tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lenvatinib.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenvatinib-d5 involves the incorporation of deuterium atoms into the lenvatinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of lenvatinib can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Lenvatinib-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
科学的研究の応用
Lenvatinib-d5 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of lenvatinib. Its applications include:
Pharmacokinetic Studies: this compound is used to trace the metabolic pathways and distribution of lenvatinib in the body.
Metabolic Studies: Researchers use this compound to identify and quantify metabolites of lenvatinib.
Mechanistic Studies: this compound helps in understanding the molecular mechanisms and targets of lenvatinib in cancer treatment.
Drug Development: this compound is used in the development of new therapeutic agents and formulations.
作用機序
Lenvatinib-d5, like lenvatinib, inhibits the kinase activities of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other receptor tyrosine kinases involved in tumor growth and angiogenesis. By blocking these receptors, this compound disrupts the signaling pathways that promote cancer cell proliferation, migration, and survival. This leads to the inhibition of tumor growth and angiogenesis, ultimately resulting in cancer cell death.
類似化合物との比較
Lenvatinib-d5 is compared with other receptor tyrosine kinase inhibitors, such as:
Sorafenib: Another multi-targeted tyrosine kinase inhibitor used in cancer treatment.
Sunitinib: A tyrosine kinase inhibitor that targets similar receptors as lenvatinib.
Pazopanib: A tyrosine kinase inhibitor with a broad spectrum of activity against various cancer types.
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to improved stability and reduced metabolic degradation, making it a valuable tool in scientific research.
特性
分子式 |
C21H19ClN4O4 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC名 |
4-[3-chloro-4-[(1,2,2,3,3-pentadeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,11D |
InChIキー |
WOSKHXYHFSIKNG-JEUZXZGESA-N |
異性体SMILES |
[2H]C1(C(C1([2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)([2H])[2H])[2H] |
正規SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


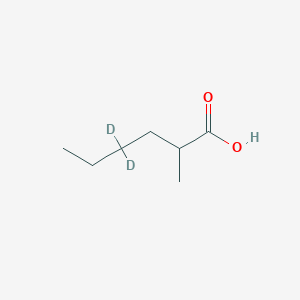

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
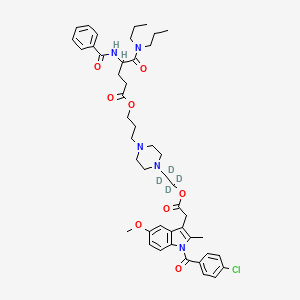
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
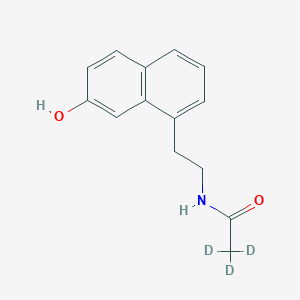
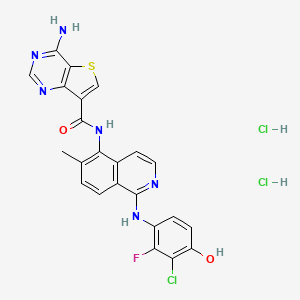
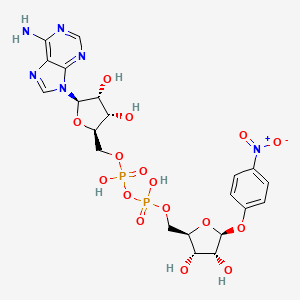

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
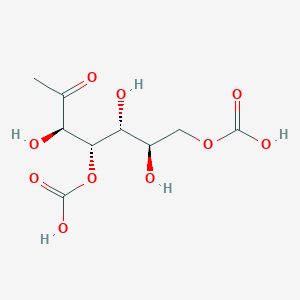
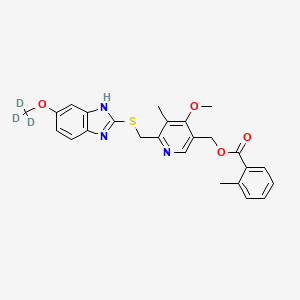
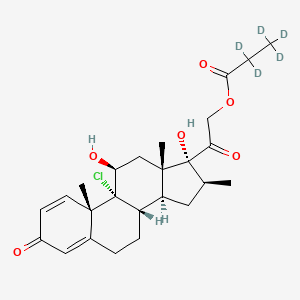
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
